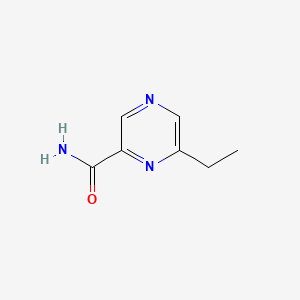

6-Ethylpyrazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13535-11-0 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.169 |

IUPAC Name |

6-ethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-2-5-3-9-4-6(10-5)7(8)11/h3-4H,2H2,1H3,(H2,8,11) |

InChI Key |

IPHBDKSBYRWDTC-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=CN=C1)C(=O)N |

Synonyms |

Pyrazinecarboxamide, 6-ethyl- (8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylpyrazine 2 Carboxamide and Derivatives

Strategies for the Construction of the Pyrazine-2-carboxamide Core

The formation of the central pyrazine-2-carboxamide structure is a foundational step in the synthesis of 6-ethylpyrazine-2-carboxamide and its analogs. Several reliable methods have been established, primarily utilizing halogenated pyrazines, various amidation techniques, and the hydrolysis of nitrile precursors.

Utilization of Halogenated Pyrazine (B50134) Precursors

Halogenated pyrazines are versatile starting materials for constructing the pyrazine-2-carboxamide core due to the reactivity of the halogen substituent, which allows for nucleophilic substitution reactions. For instance, 3-chloropyrazine-2-carbonitrile (B110518) can serve as a precursor. vulcanchem.com The chloro group at the 3-position makes the pyrazine ring susceptible to substitution by various nucleophiles, including amines, which is a key step in building more complex derivatives. vulcanchem.com The synthesis often begins with a commercially available or synthesized halogenated pyrazine, which is then subjected to reactions that introduce the carboxamide functional group. mdpi.comsciforum.net The reactivity of halopyrazines is generally higher than that of corresponding pyridines, although electron-donating groups on the pyrazine ring may necessitate more forceful reaction conditions for nucleophilic exchange. thieme-connect.de

Amidation Reactions and Coupling Reagents

The direct formation of the amide bond is a crucial step in synthesizing pyrazine-2-carboxamides. This is typically achieved through the condensation of a pyrazine-2-carboxylic acid with an appropriate amine. smolecule.com To facilitate this reaction, a variety of coupling reagents are employed to activate the carboxylic acid.

Commonly used coupling reagents include:

Propylphosphonic anhydride (B1165640) (T3P) : T3P is recognized for its efficiency, low toxicity, and the water-solubility of its byproducts, which simplifies purification. rjpbcs.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) : Often used in conjunction with 1-hydroxybenzotriazole (HOBt) , EDCI is a widely used carbodiimide (B86325) for amide bond formation. rjpbcs.comnih.gov The addition of HOBt helps to minimize racemization and improve reaction efficiency by forming a more reactive intermediate. fishersci.co.ukpeptide.com

Dicyclohexylcarbodiimide (DCC) : Another common carbodiimide, though its use can be complicated by the formation of a poorly soluble dicyclohexylurea byproduct. bachem.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HBTU) : HBTU is a highly efficient coupling reagent that leads to rapid reaction times. rjpbcs.compeptide.com

The general procedure involves reacting the pyrazine-2-carboxylic acid with the coupling reagent to form a reactive intermediate, which is then treated with the desired amine. rjpbcs.combachem.com The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. fishersci.co.uk For instance, the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines in the presence of a base like pyridine (B92270) is a well-established method. mdpi.comsciforum.net

Partial Hydrolysis of Nitrile Derivatives

An alternative and often high-yielding route to the pyrazine-2-carboxamide core involves the partial hydrolysis of a pyrazine-2-carbonitrile precursor. nih.gov This method is particularly useful when the direct amidation of the corresponding carboxylic acid proves to be low-yielding. nih.gov The reaction is typically carried out under controlled pH and temperature conditions. For example, 3-chloropyrazine-2-carbonitrile can be treated with hydrogen peroxide in a basic medium (pH 9) at a controlled temperature (55-60 °C) to yield 3-chloropyrazine-2-carboxamide (B1267238). vulcanchem.comsciforum.net This method provides a reliable pathway to the carboxamide functional group, which can then be further modified.

Synthesis of Key Intermediates (e.g., 3,5-Dichloro-6-ethylpyrazine-2-carboxamide)

The synthesis of specifically substituted intermediates is crucial for the development of diverse pyrazine-2-carboxamide derivatives. A notable example is 3,5-dichloro-6-ethylpyrazine-2-carboxamide (B1405130), a versatile building block in organic synthesis. google.comcymitquimica.comchemshuttle.com This compound features two reactive chlorine atoms and an ethyl group, allowing for a wide range of subsequent chemical transformations.

The synthesis of such intermediates often involves multi-step sequences starting from more basic pyrazine structures. While specific, detailed synthetic procedures for 3,5-dichloro-6-ethylpyrazine-2-carboxamide are not extensively documented in the provided search results, a general approach can be inferred. It would likely start with a pyrazine core, followed by the introduction of the ethyl group, chlorination of the ring, and finally, formation of the carboxamide group, possibly through the hydrolysis of a nitrile as previously described. The corresponding carboxylic acid, 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid, is also a known compound. chem-space.com

Derivatization Approaches for Structural Diversification

Once the core pyrazine-2-carboxamide structure is established, further derivatization is often desired to explore structure-activity relationships. This typically involves introducing various substituents onto the pyrazine ring.

Introduction of Substituents at the Pyrazine Ring

The introduction of substituents onto the pyrazine ring is a key strategy for creating a diverse library of compounds. Halogenated pyrazine-2-carboxamides are particularly useful for this purpose, as the halogen atom can be displaced by a variety of nucleophiles. vulcanchem.com For example, 3-chloropyrazine-2-carboxamide can react with substituted benzylamines via nucleophilic substitution of the chlorine atom to produce a range of 3-(benzylamino)pyrazine-2-carboxamides. vulcanchem.comnih.gov Microwave-assisted synthesis has been shown to significantly improve the efficiency of these reactions, leading to higher yields and shorter reaction times compared to conventional heating. vulcanchem.com

Other transformations on the pyrazine ring can include:

Suzuki-Miyaura coupling : This palladium-catalyzed cross-coupling reaction can be used to introduce aryl or heteroaryl groups, such as a thiophene (B33073) moiety, onto the pyrazine ring.

Nitration, bromination, and acetylation : These reactions allow for the introduction of nitro, bromo, and acetyl groups, further expanding the chemical space of the pyrazine derivatives.

These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound analogs for various therapeutic applications. nih.govnih.gov

Modifications of the Amide Side Chain

The functionalization of the amide side chain of pyrazine-2-carboxamides is a critical strategy for modulating their physicochemical properties and biological activities. A systematic approach to this modification involves the synthesis of a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. This process typically begins with a suitable starting material, such as 3-chloropyrazine-2-carboxylic acid, which undergoes amidation and subsequent nucleophilic substitution to introduce diversity at both the amide nitrogen and the pyrazine ring.

One documented synthetic route involves a multi-step process beginning with the hydrolysis of a precursor, followed by chlorination with thionyl chloride to form the acyl chloride. This intermediate is then reacted with various alkylamines to generate a library of N-alkyl-3-chloropyrazine-2-carboxamides. Subsequent microwave-assisted reaction with a second alkylamine displaces the chlorine atom to yield the final N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. bldpharm.com

The choice of the N-alkyl substituent on the carboxamide moiety has been shown to significantly influence the biological profile of these compounds. For instance, in a series of 3-(alkylamino)pyrazine-2-carboxamides, N-methylation of the carboxamide group was found to slightly increase antimycobacterial activity compared to the unsubstituted amide. Conversely, increasing the N-alkyl chain length from methyl to ethyl in a related series resulted in a notable decrease in activity, highlighting the sensitivity of the structure-activity relationship to these modifications. researchgate.net

Table 1: Impact of Amide Side Chain Modification on Antimycobacterial Activity

| Compound | R¹ (Amide Substituent) | R² (Ring Substituent) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|---|

| 3-(Hexylamino)pyrazine-2-carboxamide | H | C₆H₁₃ | 50 | researchgate.net |

| 3-(Heptylamino)pyrazine-2-carboxamide | H | C₇H₁₅ | 50 | researchgate.net |

| 3-(Octylamino)pyrazine-2-carboxamide | H | C₈H₁₇ | 50 | researchgate.net |

| 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | CH₃ | C₆H₁₃ | 25 | bldpharm.com |

| 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | CH₃ | C₇H₁₅ | 25 | bldpharm.com |

| 3-(Octylamino)-N-methylpyrazine-2-carboxamide | CH₃ | C₈H₁₇ | 25 | bldpharm.com |

| 3-(Alkylamino)-N-ethylpyrazine-2-carboxamides | C₂H₅ | Various | Generally lower activity | researchgate.net |

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of techniques to improve the efficiency, selectivity, and environmental footprint of reaction pathways. For the synthesis of this compound and its analogues, microwave-assisted synthesis and convergent synthetic strategies are particularly noteworthy.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various pyrazine-2-carboxamide derivatives. researchgate.net For example, the aminodehalogenation reaction, a key step in the synthesis of many substituted pyrazines, can be significantly enhanced under microwave irradiation. Conventional heating methods for these reactions often require long reaction times, while microwave synthesis can achieve higher yields in a fraction of the time. researchgate.netmountainscholar.org

In one study, a series of N-substituted 3-aminopyrazine-2-carboxamides were prepared via a microwave-assisted aminodehalogenation reaction. The use of a microwave reactor at 140 °C for 30 minutes resulted in yields ranging from 50.0% to 95.8%. researchgate.net Another study on the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles also highlighted the advantages of microwave assistance, citing improved yields, conversions, and reaction times. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Aminodehalogenation (Conventional) | Hours | Lower | Hours | mountainscholar.org |

| Aminodehalogenation (Microwave) | 140 °C, 30 min, 120 W | 50.0% - 95.8% | 30 minutes | researchgate.net |

| N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles (Microwave) | - | 17% - 62% | - | researchgate.net |

A notable example of a convergent approach is the synthesis of the anticancer drug Gilteritinib (B612023), for which 3,5-dichloro-6-ethylpyrazine-2-carboxamide is a key intermediate. researchgate.net In a reported eight-step convergent synthesis, this pyrazine intermediate was prepared from 2,6-dichloropyrazine (B21018) in two one-pot Minisci reactions with a 49.3% yield. researchgate.net A separate key intermediate, 1-methyl-4-(piperidin-4-yl)piperazine, was synthesized in a two-step sequence. These two fragments were then coupled in the later stages of the synthesis. This convergent strategy is well-suited for industrial implementation. researchgate.net

The pyrazine ring is a common motif in naturally occurring compounds, particularly in flavors and fragrances. The biosynthesis of pyrazines often involves the reaction of amino acids with a dicarbonyl source. For instance, studies on the formation of flavor compounds have shown that various amino acids react with ascorbic acid under dry-roasting conditions to produce a range of substituted pyrazines. researchgate.net

Specifically, the formation of ethyl- and methyl-substituted pyrazines has been documented. Lysine was found to be a highly reactive amino acid, yielding significant amounts of alkylpyrazines. researchgate.net The biosynthesis of pyrazines can also be achieved through microbial fermentation. Certain strains of Bacillus subtilis, for example, are known to produce 2-ethyl-3,5-dimethylpyrazine. researchgate.net The biosynthetic pathways typically involve the condensation of two α-amino acids, often facilitated by nonribosomal peptide synthetase (NRPS) assembly lines. researchgate.net

Biological Activities and Mechanistic Studies of 6 Ethylpyrazine 2 Carboxamide Derivatives

Antimycobacterial Activity

Derivatives of 6-ethylpyrazine-2-carboxamide are part of a broader class of pyrazine (B50134) compounds investigated for their potential as antimycobacterial agents. These compounds are structurally related to pyrazinamide (B1679903) (PZA), a crucial first-line drug for treating tuberculosis, known for its ability to shorten the duration of therapy. researchgate.net Research has focused on synthesizing and evaluating various analogs to enhance efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv)

Numerous studies have evaluated the in vitro efficacy of pyrazine-2-carboxamide derivatives against various strains of Mycobacterium tuberculosis, principally the virulent H37Rv strain and the closely related attenuated H37Ra strain. rsc.orgnih.gov

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were screened for their activity against M. tuberculosis H37Ra. rsc.org Several compounds demonstrated significant inhibitory effects, with some of the most active derivatives detailed in the table below. rsc.org

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) against H37Ra | IC₉₀ (μM) against H37Ra |

|---|---|---|---|

| 6a | None | 1.46 | 3.73 |

| 6e | 4-Fluoro | 1.35 | 4.29 |

| 6h | 4-Chloro | 2.18 | 40.32 |

| 6j | 4-Bromo | 1.55 | 3.89 |

| 6k | 4-Iodo | 1.49 | 4.32 |

| 7e | Bromo-substituted homopiperazine (B121016) analogue | 1.97 | 3.94 |

Data sourced from a study on substituted benzamide (B126) derivatives. rsc.org

Further research into 6-alkylamino-N-phenylpyrazine-2-carboxamides found that antimycobacterial activity against M. tuberculosis H37Rv generally increased as the length of the alkyl chain was extended, peaking with heptylamino substitutions, which achieved Minimum Inhibitory Concentrations (MIC) between 5-10 μM. researchgate.net Similarly, pyrazine-2-carbohydrazide (B1222964) derivatives have been synthesized and tested against the H37Rv strain, with compounds T16 and T19 showing promising activity with a MIC of 1.56 µg/mL. worldscientific.com

Other studies have explored different substitutions on the pyrazine ring. For example, N-(1-hydroxy-1,3-dihydrobenzo[c] rsc.orgnih.govoxaborol-6-yl)pyrazine-2-carboxamide derivatives showed activity against the virulent Mtb H37Rv strain. nih.gov The 5-trifluoro-2-pyridyl derivative, in particular, was the most active in its series with a MIC of 9.72 µM against Mtb H37Rv. nih.gov

| Compound Type | Most Active Derivative Example | Target Strain | MIC |

|---|---|---|---|

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Heptylamino substitution | M. tuberculosis H37Rv | 5-10 µM |

| Pyrazine-2-carbohydrazides | Compound T19 | M. tuberculosis H37Rv | 1.56 µg/mL |

| N-(benzoxaborol-6-yl)pyrazine-2-carboxamides | 5-trifluoro-2-pyridyl derivative (11) | M. tuberculosis H37Rv | 9.72 µM |

| N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) | M. tuberculosis | 1.56 µg/mL |

Data compiled from various studies on pyrazine derivatives. nih.govresearchgate.networldscientific.com

These findings underscore that modifications to the pyrazine-2-carboxamide scaffold can yield compounds with potent activity against key tuberculosis strains.

Proposed Mechanisms of Action in Mycobacteria

The mechanism of action for pyrazinamide and its derivatives is multifaceted and not entirely elucidated. It is known that PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov Several downstream targets and pathways are thought to be inhibited by POA and its analogs.

One of the proposed mechanisms for pyrazinamide analogs is the inhibition of Fatty Acid Synthase I (FAS-I). mdpi.commdpi.com This enzyme is critical for the synthesis of mycolic acids, which are essential, unique long-chain fatty acids that form the major component of the mycobacterial cell wall. mdpi.commdpi.com The disruption of mycolic acid synthesis compromises the integrity of the cell envelope, leading to bacterial death. mdpi.com Analogs such as 5-chloropyrazinamide have been shown to be inhibitors of mycobacterial FAS-I. researchgate.netmdpi.com While this mechanism was initially questioned for PZA itself due to low inhibition, certain analogs, including esters of pyrazinoic acid, appear to act via this pathway. mdpi.com

Pyrazine derivatives may disrupt critical metabolic pathways necessary for the survival of M. tuberculosis. The bacterium faces various growth-limiting stresses within the host, such as low oxygen and nutrient limitation, which lead it to adopt a slow-growing, drug-tolerant state. plos.org Some studies suggest that PZA analogs can interfere with membrane transport and energy metabolism. mdpi.com The active form, POA, has been proposed to cause a decrease in the intracellular pH of mycobacterial cells. mdpi.com Furthermore, research indicates that diverse stresses trigger a common pathway in M. tuberculosis that redirects cellular carbon fluxes away from the central tricarboxylic acid (TCA) cycle and toward triglyceride synthesis, inducing a state of reduced growth and antibiotic sensitivity. plos.org By interfering with these adaptive metabolic shifts, pyrazine compounds could prevent the bacteria from entering a persistent state.

Another potential target for pyrazine derivatives is glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.netrjpbcs.com This enzyme catalyzes the formation of D-glucosamine-6-phosphate, a crucial precursor for the synthesis of macromolecules that make up the bacterial cell wall, such as peptidoglycan and lipopolysaccharides. nih.gov Molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives can bind to and inhibit GlcN-6-P synthase. researchgate.netrjpbcs.comresearchgate.net The inhibition of this enzyme would disrupt cell wall formation, leading to an antibacterial effect. researchgate.net For example, docking studies with a series of novel pyrazine-2-carboxylic acid derivatives of piperazines predicted that their antibacterial activity could be attributed to the inhibition of GlcN-6-P synthase. researchgate.netrjpbcs.com

A significant mechanism proposed for pyrazinamide's unique ability to kill non-replicating, persistent mycobacteria is the inhibition of trans-translation. nih.gov This essential bacterial process rescues ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA), preventing the accumulation of potentially toxic truncated proteins. nih.gov The active form of PZA, pyrazinoic acid (POA), has been found to bind to the ribosomal protein S1 (RpsA). nih.gov This binding inhibits the function of RpsA in the trans-translation process. nih.gov By blocking this rescue system, PZA is thought to be particularly effective against persistent bacteria that are under stress and more prone to translational errors. nih.gov This inhibition of trans-translation is considered a key factor in PZA's sterilizing activity, which shortens the required duration of tuberculosis treatment. nih.govmdpi.com

Inhibition of Specific Enzymes (e.g., GlcN-6-P synthase)

Anticancer Activity

The pyrazine carboxamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer effects. researchgate.netnih.gov Derivatives of this compound, in particular, have been the focus of extensive research, leading to the discovery of potent inhibitors of various protein kinases that are crucial for tumor cell proliferation and survival. These derivatives have shown promise in targeting cancers that are resistant to existing therapies.

Inhibition of Kinase Activities

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cell growth and proliferation. Mutations in the EGFR gene can lead to its constitutive activation, a common driver in non-small cell lung cancer (NSCLC). While first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) are effective against activating mutations, the emergence of a secondary "gatekeeper" mutation, T790M, confers resistance to these drugs. google.com

Researchers have synthesized and studied pyrazinecarboxamide compounds as potent inhibitors of EGFR, including the resistant T790M mutant. google.com These compounds are designed to overcome the resistance mechanisms that limit the efficacy of earlier inhibitors. google.comgoogleapis.com For instance, certain this compound derivatives have demonstrated significant inhibitory activity against the EGFR T790M kinase. google.com The development of these inhibitors is crucial for treating patients who have developed resistance to initial EGFR-targeted therapies. google.comgoogleapis.com While specific IC50 data for this compound derivatives were not available in the searched literature, the patent literature confirms their investigation as potent agents against EGFR T790M positive cancers. google.com

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic cells. bohrium.com Mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. bohrium.comnih.gov This makes FLT3 an attractive therapeutic target.

A series of novel this compound derivatives have been developed as potent inhibitors of FLT3. nih.gov By employing a pharmacophore fusion strategy, researchers have created dual inhibitors that also target other cancer-related pathways. nih.gov One such derivative, compound 25h , emerged from these studies as a potent dual inhibitor of both FLT3 and histone deacetylase (HDAC). nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This compound exhibited strong antiproliferative activity against the MOLM-13 human AML cell line, which harbors the FLT3-ITD mutation. nih.govmedchemexpress.com

| Compound | Target | Cell Line | IC50 (nM) |

| 25h | FLT3 | MOLM-13 | 2.0 |

| Gilteritinib (B612023) (Reference) | FLT3 | MOLM-13 | 0.9 |

| Data sourced from studies on FLT3/HDAC dual inhibitors. nih.gov |

The potent inhibition of FLT3 by these derivatives highlights their potential as therapeutic agents for AML. nih.govacs.org

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of various cancers, making them a valid target for cancer therapy. bohrium.comnih.gov The synergistic inhibition of both a primary oncogenic driver like FLT3 and a broader target like HDAC represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance in cancers such as AML. bohrium.comnih.gov

Leveraging the this compound scaffold, scientists have successfully designed dual FLT3/HDAC inhibitors. nih.gov The standout compound, 25h , demonstrated potent inhibitory activity against several Class I HDAC enzymes, in addition to its effects on FLT3. nih.gov Mechanistic studies revealed that the dual-action of compound 25h was more effective at regulating intracellular signaling pathways, such as the phosphorylation of ERK, compared to single-target drugs or combination therapies. nih.gov

| Compound | Target | IC50 (nM) |

| 25h | HDAC1 | 3.0 |

| 25h | HDAC2 | 14.1 |

| 25h | HDAC3 | 6.7 |

| Vorinostat (Reference) | HDAC1 | 4.3 |

| Vorinostat (Reference) | HDAC2 | 16.5 |

| Vorinostat (Reference) | HDAC3 | 9.0 |

| Data sourced from studies on FLT3/HDAC dual inhibitors. nih.gov |

The development of this novel FLT3/HDAC dual inhibitor based on the this compound core presents a potential new candidate for AML treatment. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is essential for various biological processes, including cell proliferation, differentiation, and migration. nih.govnih.gov Aberrations in FGFR signaling, such as gene amplification, mutations, and chromosomal translocations, are oncogenic drivers in a variety of cancers. nih.govacs.org Consequently, FGFRs are a key target for cancer therapy, with a particular interest in developing pan-FGFR inhibitors that can target multiple family members simultaneously. nih.govdrughunter.com

Research into pyrazine-2-carboxamide derivatives has led to the identification of novel pan-FGFR inhibitors. nih.gov Through structure-activity relationship (SAR) exploration of 3-amino-pyrazine-2-carboxamide derivatives, compound 18i was identified as a potent pan-FGFR inhibitor with strong activity against FGFR1-4. nih.govacs.org This compound effectively blocked the activation of FGFR and its downstream signaling pathways and showed significant antitumor activity in cancer cell lines characterized by FGFR abnormalities. nih.gov

| Compound | Target | IC50 (nM) |

| 18i | FGFR1 | 32.8 |

| 18i | FGFR2 | 10.9 |

| 18i | FGFR3 | 11.2 |

| 18i | FGFR4 | 14.3 |

| Data sourced from studies on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors. nih.gov |

Molecular docking studies suggest that compound 18i binds effectively within the ATP-binding site of FGFR2, providing a basis for its inhibitory action. nih.gov These findings position compound 18i as a promising lead for further drug discovery efforts targeting FGFR-driven cancers. nih.govacs.org

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when rearranged, can become a potent oncogenic driver. wikipedia.org The most common ALK fusion event in non-small cell lung cancer (NSCLC) is a translocation that creates the EML4-ALK fusion protein. nii.ac.jpnih.govijmpo.org This aberrant fusion protein is constitutively active, driving tumor growth, and is a validated therapeutic target in EML4-ALK-positive NSCLC. wikipedia.orgnii.ac.jp

Through structural optimization of a lead compound, a series of pyrazine-2-carboxamide derivatives were synthesized and evaluated as novel EML4-ALK inhibitors. nih.gov This research identified compound 12c as a highly potent inhibitor of the EML4-ALK fusion protein. nih.gov Computational modeling and structure-activity relationship (SAR) studies were instrumental in guiding the design of these potent derivatives. nii.ac.jpnih.gov

| Compound | Target | IC50 (nM) |

| 12c | EML4-ALK | 1.9 |

| Crizotinib (Reference) | EML4-ALK | 24 |

| Data sourced from studies on pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors. nih.gov |

The potent enzymatic inhibition demonstrated by compound 12c translated to significant antitumor activity in preclinical models, marking it as a promising candidate for the treatment of EML4-ALK-positive NSCLC. nih.gov

Janus Kinase (JAK) and Tropomyosin Receptor Kinase (Trk) Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of Janus kinases (JAKs) and Tropomyosin Receptor Kinases (TRKs). The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of signaling pathways for numerous cytokines and growth factors. google.com Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative disorders, inflammatory conditions, and autoimmune diseases. google.comnih.gov Similarly, the TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) and their neurotrophin ligands are involved in the development and function of the nervous system. google.comcansa.org.za Aberrant TRK signaling, often due to NTRK gene fusions, is an oncogenic driver in a wide range of cancers. cansa.org.zarsc.org

Research has led to the development of pyrazolo[1,5-a]pyrimidine (B1248293) compounds that act as inhibitors of Trk kinases, particularly TrkA and TrkB, which are useful for treating disorders like pain and cancer. google.com Some pyrazine carboxamide derivatives have been designed as azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives that inhibit the activity of JAKs. google.com The inhibition of JAK2, for instance, has shown potential benefits for patients with myeloproliferative neoplasms. google.com

The development of TRK inhibitors has seen significant progress, with the approval of drugs like larotrectinib (B560067) and entrectinib (B1684687) for tumors with NTRK gene fusions. cansa.org.zarsc.org These inhibitors target the kinase activity of the TRK proteins. semanticscholar.org The design of novel inhibitors often involves strategies like scaffold hopping and computer-aided drug design to create compounds with high potency and selectivity. rsc.org For example, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA, with some compounds showing acceptable activity and selectivity. rsc.org

Anti-Proliferation Effects in Cancer Cell Lines (e.g., MOLM-13, HepG2)

Derivatives of this compound have demonstrated significant anti-proliferative effects in various cancer cell lines.

In the context of Acute Myeloid Leukemia (AML), a particularly aggressive hematological malignancy, specific derivatives have been synthesized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs). nih.gov One such compound, 25h, showed potent anti-proliferation activity against the MOLM-13 human acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation. nih.govmedchemexpress.com This compound was more effective than treatment with individual FLT3 or HDAC inhibitors, or their combination, while exhibiting lower cytotoxicity to normal cells. nih.gov The anti-proliferative mechanism in MOLM-13 cells involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase. researchgate.net

Furthermore, pyrazine derivatives have been evaluated for their anticancer effects against other cancer cell lines, including the human liver cancer cell line HepG2. taylorandfrancis.comnih.gov Studies have shown that certain pyrazine derivatives can exhibit potent cytotoxic effects on HepG2 cells. taylorandfrancis.comnih.gov For instance, a series of hederagenin (B1673034) derivatives incorporating a pyrazine moiety were synthesized, with many showing greater potency than the parent compound against HepG2 and other cancer cell lines. nih.gov Another study reported pyrazine derivatives with significant anticancer activity against HepG2 cells, with IC50 values in the low micromolar range. taylorandfrancis.com

Interactive Data Table: Anti-Proliferative Activity of Selected Pyrazine Derivatives

| Compound | Cell Line | Target(s) | Reported Activity | Reference |

|---|---|---|---|---|

| Compound 25h | MOLM-13 | FLT3/HDAC | Enhanced anti-proliferation vs. single agents | nih.gov |

| FW-1 | MOLM-13 | FLT3 | IC50 = 1.03 μM | researchgate.net |

| Hederagenin Derivative 7 | HepG2 | Not specified | Effective anti-cancer candidate | nih.gov |

| Pyrazine Derivative | HepG2 | Not specified | IC50 = 2.05 μM | taylorandfrancis.com |

Regulation of Intracellular Signaling Pathways (e.g., ERK Phosphorylation)

The biological effects of this compound derivatives are often mediated through the regulation of critical intracellular signaling pathways. One of the key pathways modulated by these compounds is the Ras/MAPK pathway, which includes the extracellular signal-regulated kinase (ERK). semanticscholar.org ERK phosphorylation is a pivotal event in signal transduction, controlling processes like cell growth, proliferation, and differentiation. semanticscholar.orgnih.gov

In studies on dual FLT3/HDAC inhibitors derived from this compound, the enhanced anti-tumor effect of compounds like 25h was linked to their potent regulation of intracellular pathways, including the phosphorylation of ERK. nih.gov The activation of TRK receptors also triggers downstream signaling, including the Ras/Erk pathway. rsc.orgsemanticscholar.org The inhibition of TRK by specific derivatives would consequently lead to the downregulation of ERK phosphorylation.

The regulation of ERK phosphorylation is a complex process. In some cellular contexts, ERK phosphorylation is controlled by a balance between the activity of upstream kinases like MEK and the activity of protein phosphatases that dephosphorylate ERK. nih.gov For instance, in ovarian granulosa cells, follicle-stimulating hormone (FSH) stimulates ERK phosphorylation by inhibiting the activity of MAP kinase phosphatase 3 (MKP3), which allows for the accumulation of phosphorylated ERK. nih.gov This highlights the intricate mechanisms through which signaling pathways involving ERK can be modulated.

Antiparasitic Activity

Derivatives of pyrazine-2-carboxamide have emerged as a promising class of compounds in the search for new treatments for Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei. acs.orgacs.org Starting from a high-throughput screening hit, a series of 6-arylpyrazine-2-carboxamides were developed. acs.orgacs.org

Structure-activity relationship (SAR) studies led to the identification of potent analogues with EC50 values as low as 25 nM against T. b. brucei. acs.orgacs.org These compounds demonstrated high selectivity for T. brucei when tested against a panel of other protozoan parasites and showed a strong correlation of activity against the human infective subspecies, T. b. rhodesiense. acs.org For example, compound 65 in one study had an EC50 of 24 nM against T. b. rhodesiense. acs.orgacs.org These compounds are attractive due to their drug-like properties and ability to penetrate the central nervous system, a crucial feature for treating the late stage of the disease. acs.org

Interactive Data Table: Anti-trypanosomal Activity of Selected 6-Arylpyrazine-2-carboxamides

| Compound | Target Organism | EC50 | Reference |

|---|---|---|---|

| Hit Compound 9 | T. b. brucei | 0.49 μM | acs.org |

| Analogue | T. b. brucei | 25 nM | acs.org |

| Compound 65 | T. b. rhodesiense | 24 nM | acs.orgacs.org |

Various pyrazine-containing compounds have been investigated for their activity against Plasmodium species, the causative agents of malaria. scielo.org.mxnih.govnih.gov Hybrid molecules combining the pyrazine-2-carboxamide scaffold with other pharmacophores have been synthesized and evaluated. One such example is a hybrid of pyrazine amide and 4-aminoquinoline. scielo.org.mxresearchgate.net While the hybrid ligand itself showed moderate activity, its rhodium and iridium complexes displayed enhanced activity against Plasmodium falciparum. scielo.org.mx

Other research has focused on pentacyclic 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues. nih.gov The introduction of basic side-chains to this scaffold significantly increased anti-plasmodial activity and reduced cytotoxicity. nih.gov Some of these compounds exhibited nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, indicating their potential to overcome existing drug resistance mechanisms. nih.gov Natural products containing different structural motifs have also been screened, with some showing submicromolar anti-plasmodial activity. nih.gov

Against Trypanosoma brucei (Human African Trypanosomiasis)

Other Biological Activities

Beyond the activities detailed above, derivatives of pyrazine-2-carboxamide have been explored for a range of other biological effects. These include antibacterial, antifungal, and herbicidal activities.

A number of pyrazine derivatives have shown activity against various bacterial and fungal strains. For instance, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been tested against several clinically significant fungal and bacterial strains. mdpi.com Similarly, 3-benzylaminopyrazine-2-carboxamides have demonstrated moderate activity against Enterococcus faecalis and Staphylococcus aureus. semanticscholar.org Some pyrazine-2-carboxylic acid derivatives of piperazines have exhibited both antioxidant and antimicrobial properties. rjpbcs.com

In the realm of agriculture, certain pyrazine-2-carboxamide derivatives have been developed as fungicides. jst.go.jp Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group, is a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide with a broad spectrum of activity against various plant diseases. jst.go.jp Additionally, some heteroaryl pyrazole (B372694) derivatives synthesized from pyrazine-2-carbohydrazide have shown fungicidal activity. researchgate.net

Antioxidant Activity (Free Radical Scavenging)

Derivatives of pyrazine-2-carboxamide have been a subject of research for their potential antioxidant properties. nih.govsciforum.net The evaluation of this activity is often conducted through established in vitro assays that measure the compound's ability to scavenge synthetic free radicals. Common methods employed include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rjpbcs.comresearchgate.net

In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and assessed for their antioxidant capabilities. researchgate.net Among the tested compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, designated as P10, demonstrated notable antioxidant activity. rjpbcs.comresearchgate.net The compound showed significant scavenging percentages and its efficacy was quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals. rjpbcs.com For the DPPH assay, compound P10 recorded an IC50 value of 60.375 µg/mL, and in the ABTS assay, it showed a more potent IC50 value of 6.53 µg/mL. rjpbcs.com

Further research into pyrazine-thiazole bi-heteroaryl compounds also confirmed their ability to quench DPPH and ABTS radicals, indicating their potential as antioxidants. sioc-journal.cn The antioxidant capacity of pyrazine derivatives is often linked to their chemical structure, with electron-rich groups like hydroxyl (–OH) or amino (–NH₂) groups enhancing their ability to scavenge free radicals.

Table 1: Antioxidant Activity of a Pyrazine-2-Carboxylic Acid Derivative (Compound P10) Data sourced from a study on novel pyrazine-2-carboxylic acid derivatives. rjpbcs.com

| Assay Method | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 60.375 |

| ABTS Radical Scavenging | 6.53 |

Photosynthesis Inhibition (Photosystem II Inhibitors for Herbicidal Applications)

A significant area of study for pyrazine-2-carboxamide derivatives is their potent inhibitory effect on photosynthesis, suggesting their potential use as herbicides. scholarsresearchlibrary.comsmolecule.com These compounds are known to interrupt the photosynthetic electron transport (PET) chain, primarily by targeting Photosystem II (PSII), a critical membrane-protein complex responsible for water oxidation and plastoquinone (B1678516) reduction. researchgate.netsciforum.net

The herbicidal activity is typically evaluated by measuring the inhibition of the oxygen evolution rate (OER) in isolated chloroplasts, often from spinach (Spinacia oleracea L.). sciforum.netmdpi.comsemanticscholar.org The effectiveness of these compounds is expressed as an IC50 value, which is the concentration required to cause a 50% inhibition of PET. sciforum.net The inhibitory activity is influenced by the compound's lipophilicity and the electronic properties (electron-withdrawing or -donating nature) of the substituents on the molecule. sciforum.netmdpi.com

Numerous derivatives have been synthesized and tested, showing a wide range of inhibitory potency. For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated high PET inhibition with an IC50 value of 43.0 μmol/L. sciforum.netsemanticscholar.org In another study, 3-((4-(trifluoromethyl)benzyl)amino) pyrazine-2-carboxamide was found to be a highly active inhibitor with an IC50 of 23.2 μmol/L. sciforum.net The activity of some derivatives, such as 3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide (IC50 = 2.2 μmol/L), is comparable to that of the commercial herbicide Diuron (DCMU). sciforum.net

Mechanistic studies have revealed the specific site of action for many pyrazine-2-carboxamide derivatives within the PSII complex. Using advanced techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, researchers have determined that these compounds interact with key tyrosine radicals on the donor side of PSII. researchgate.netresearchgate.net

Specifically, these inhibitors target the D• intermediate, which is a stable tyrosine radical (TyrD or YD) located at the 161st position of the D2 protein subunit of PSII. researchgate.netresearchgate.netmdpi.com The interaction is observed as a decrease in the intensity of the characteristic EPR signal of the D• intermediate (known as signal II_slow). researchgate.netresearchgate.net By binding to or interacting with this tyrosine radical, the pyrazine derivatives disrupt the normal function of the PSII donor side. researchgate.netresearchgate.netscispace.com This mechanism has also been confirmed for other related compound classes, such as anilides of pyrazine-2-carboxylic acids and substituted benzanilides. mdpi.com

The direct consequence of the interaction between pyrazine-2-carboxamide derivatives and the TyrD radical is the impairment of the photosynthetic electron transport chain. researchgate.netresearchgate.net This interaction blocks the flow of electrons from the oxygen-evolving complex (OEC), where water is split, to the reaction center of PSII (P680). researchgate.netresearchgate.net

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Various Pyrazine-2-carboxamide Derivatives Data compiled from studies on spinach chloroplasts. mdpi.comsemanticscholar.orgsciforum.netsciforum.netresearchgate.net

| Compound | IC50 Value |

| 3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide | 2.2 μmol/L |

| 5-((3,4-dichlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 16.4 µmol/L |

| 3-((4-(trifluoromethyl)benzyl)amino) pyrazine-2-carboxamide | 23.2 μmol/L |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 26.0 µmol/L |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 μmol/L |

| 5-tert-butyl-N-(3-chlorophenyl)-pyrazine-2-carboxamide | 47.0 µmol/L |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 μmol/L |

| Diuron (DCMU) - Standard Herbicide | ~1.9 μmol/L |

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For pyrazinecarboxamide derivatives, the key pharmacophoric features are a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. vlifesciences.comnih.govresearchgate.net

The fundamental pharmacophore for this class of compounds includes:

Hydrogen Bond Donor (HBD): The amide (–NH–) group is a crucial hydrogen bond donor. computabio.com

Hydrogen Bond Acceptor (HBA): The pyrazine (B50134) ring nitrogens and the carbonyl oxygen (C=O) of the amide group act as hydrogen bond acceptors. researchgate.netcomputabio.com

Aromatic/Heterocyclic Ring: The pyrazine ring itself serves as a key structural and electronic feature.

Hydrophobic Moiety: Substituents on both the pyrazine ring and the amide nitrogen contribute to hydrophobic interactions, which are critical for binding affinity. nih.gov

Impact of Substituents on Biological Potency

The nature of the substituent attached to the amide nitrogen significantly modulates biological activity. Studies on a series of 6-arylpyrazine-2-carboxamides have demonstrated a clear relationship between the alkyl chain's size and hydrophobicity and the compound's potency. acs.org

Research findings indicate that increasing the length and bulk of the alkyl group on the amide can enhance activity, likely due to improved hydrophobic interactions within the target's binding site. acs.org However, this effect has a clear limit, as excessively bulky groups can introduce steric hindrance, leading to a decrease or complete loss of activity. acs.org

For instance, in one study, shortening the alkylamide from a sec-butyl group to a methyl group resulted in a loss of activity. acs.org Conversely, increasing the hydrophobicity by using a cyclopentyl or 3-pentyl group led to a twofold improvement in potency compared to the sec-butyl analog. acs.org This suggests the presence of a well-defined hydrophobic pocket in the biological target.

Table 1: Impact of Amide Alkyl Substituent on Biological Activity of 6-Arylpyrazine-2-carboxamides

| Compound ID | Amide Substituent | Relative Potency (EC₅₀ in μM) |

|---|---|---|

| 9 | sec-Butyl | 0.49 |

| 10 | Isopropyl | 2.6 |

| 11 | Cyclopentyl | 0.26 |

| 12 | 3-Pentyl | 0.32 |

| 13 | Methyl | >10 (Inactive) |

| 22 | tert-Butyl | 3.0 |

Data sourced from a study on Trypanosoma brucei inhibitors. acs.org

Modification of the pyrazine ring, particularly through halogenation, is a common strategy to modulate the electronic properties and biological activity of the core structure. Halogens are electron-withdrawing groups that can influence the reactivity and binding affinity of the entire molecule. biosynce.comnih.gov

Studies have shown that introducing a chlorine atom at the 6-position of the pyrazine ring, as seen in derivatives like 6-chloropyrazine-2-carboxylic acid amides, can lead to compounds with significant antifungal activity. mdpi.org The combination of a 5-tert-butyl group and a 6-chloro substituent on the pyrazine ring has also been found in molecules with high antimycobacterial activity. rsc.org The electron-withdrawing nature of halogens on the pyrazine ring appears to be a favorable characteristic for certain biological targets. nih.gov

Table 2: Influence of Pyrazine Ring Substituents on Antimycobacterial Activity

| Compound | Pyrazine Ring Substituent(s) | Phenyl Amide Substituent | Activity (MIC in µM) |

|---|---|---|---|

| 12 | 5-CH₃ | 3-Chloro-4-methylphenyl | ~10 |

| 13 | 6-Cl | 3-Chloro-4-methylphenyl | ~10 |

| 18 | 6-Cl | 5-Iodo-2-methylphenyl | ~10 |

| 27 | 5-tert-butyl, 6-Cl | 5-Bromo-2-hydroxyphenyl | 0.08 (IC₅₀) |

Data compiled from studies on Mycobacterium tuberculosis. mdpi.comchemicalpapers.com

Hydrophobicity, often quantified as the partition coefficient (log P), is a critical parameter in the SAR of pyrazinecarboxamides. mdpi.com A compound's ability to traverse biological membranes and effectively bind to hydrophobic pockets on a target protein is largely governed by its lipophilic character. acs.orgrsc.org

Several studies have confirmed that increasing hydrophobicity correlates with enhanced biological activity, but only up to a certain point. acs.orgmdpi.com For example, in a series of pyrazinecarboxamides designed as trypanocides, increasing the hydrophobicity of the amide substituent from a methyl to a cyclopentyl group improved activity. acs.org However, introducing even bulkier or excessively hydrophobic groups can lead to diminished potency, likely due to steric clashes or poor solubility. acs.orgmdpi.org This parabolic relationship suggests that an optimal level of hydrophobicity is required to balance membrane permeability, solubility, and target affinity. mdpi.com

Hydrogen bonds are fundamental to the molecular recognition between a ligand and its biological target. acs.orgfigshare.com In the case of 6-ethylpyrazine-2-carboxamide and its analogs, the carboxamide moiety is a key player in forming these critical interactions. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors. scielo.org.mxmdpi.com

Crystallographic and computational docking studies have visualized these interactions, showing, for example, how the amide group can form hydrogen bonds with amino acid residues like histidine in a protein's active site. researchgate.netmdpi.com The specific geometry of these hydrogen bonds, including their angles and distances, is crucial for stabilizing the ligand-target complex and eliciting a biological response. nsf.gov The presence and proper orientation of these donor and acceptor sites are considered essential pharmacophoric features for this class of compounds. nih.gov

Role of Hydrophobicity in Biological Activity

Positional Isomerism and its Influence on Activity

Positional isomerism, where functional groups are located at different positions on the core scaffold, can have a profound impact on biological activity. solubilityofthings.comfiveable.me Even subtle changes in the placement of a substituent can alter the molecule's shape, electronic distribution, and ability to interact with its target.

In the context of pyrazinecarboxamide derivatives, positional isomerism can manifest in several ways:

Substituent position on the pyrazine ring: Moving a substituent, such as a halogen, from the 6-position to the 5- or 3-position would create a positional isomer with potentially different biological properties.

Substituent position on an attached aromatic ring: For derivatives with an N-phenyl-amide, the location of substituents on the phenyl ring (ortho, meta, or para) significantly influences activity. Studies have shown that a para-substituted bromo compound exhibited potent anti-tubercular activity, while other isomers were inactive. rsc.org

Linker Isomerism: Reversing the amide linker (i.e., N-pyrazinylbenzamides instead of N-phenylpyrazine-2-carboxamides) creates a different set of isomers. This structural change has been shown to reduce cytotoxicity while retaining activity against certain pathogens, highlighting the importance of the linker's orientation. researchgate.net

These examples underscore that the precise spatial arrangement of functional groups is a critical determinant of a compound's pharmacological profile. fiveable.me

Computational Modeling in SAR Studies

Computational modeling has become an indispensable tool in the structure-activity relationship (SAR) investigations of pyrazine-2-carboxamide derivatives, including those related to this compound. These computational techniques provide deep insights into the molecular interactions governing biological activity, guiding the design of more potent and selective compounds. By simulating how these molecules behave at an atomic level, researchers can predict activity, understand binding mechanisms, and prioritize synthetic efforts, thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies have been effectively employed to explore the SAR of pyrazine-2-carboxamide scaffolds. These methods leverage information about either a set of active molecules (ligand-based) or the three-dimensional structure of the biological target (structure-based) to rationalize and predict compound activity.

Ligand-Based Design: This approach is particularly useful when the 3D structure of the biological target is unknown. It relies on analyzing a series of compounds with known activities to build a model that relates their structural features to their biological effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been used to understand the cytotoxic activities of substituted amides of pyrazine-2-carboxylic acids. In one study, quantum chemical descriptors were calculated using Density Functional Theory (DFT) to develop a predictive model for cytotoxicity. nih.govbrieflands.com The model revealed that electronic and structural properties are key factors in the interaction between pyrazine-2-carboxamide derivatives and their biological receptor. nih.gov Statistically significant equations were derived correlating properties like molecular surface electrostatic potentials and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) with cytotoxic activity. nih.govbrieflands.com

Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of functional groups necessary for biological activity. For a series of pyrazine-2-carboxamide derivatives acting as Tankyrase 1 (TNKS1) inhibitors, pharmacophore models were generated from hits identified through DNA-encoded chemical libraries (DECLs). nih.gov These models, which capture the key interaction features of the active compounds, were then used in virtual screening campaigns to identify novel, potent inhibitors from commercial databases. nih.gov This approach successfully predicted new lead compounds outside the chemical space covered by the original libraries. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, structure-based design allows for the rational design of ligands that can fit precisely into the target's binding site.

Target-Informed Synthesis: The design of novel N-phenylpyrazine-2-carboxamides as anti-mycobacterial agents was based on SAR data extracted from previously published series of compounds. chemicalpapers.com This knowledge, combined with an understanding of the likely target, guided the selection of specific substitutions on both the pyrazine and phenyl rings to enhance activity against Mycobacterium tuberculosis and Mycobacterium kansasii. chemicalpapers.com Similarly, in the development of inhibitors for echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK), detailed SAR studies using computational modeling were conducted on each structural component of pyrazine-2-carboxamide derivatives to identify more potent inhibitors. nii.ac.jp These studies highlighted the importance of the ethyl group, as seen in an ethylpyrazine derivative (compound 30a), which showed the most potent inhibitory activity. nii.ac.jp

Molecular Docking and Binding Mode Analysis

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method has been extensively applied to pyrazine-2-carboxamide derivatives to elucidate their mechanism of action and guide SAR studies.

Docking in Anti-Tubercular Drug Discovery: In the search for new anti-tubercular agents, molecular docking has been a key tool. For a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, docking studies were performed using the crystal structure of Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3IUB). rsc.orgnih.gov The analysis of the docked poses helped to identify crucial hydrogen bond interactions and understand the putative binding mode of the most active compounds. rsc.org Similarly, for a series of 3-benzylaminopyrazine-2-carboxamides, docking into the active site of mycobacterial enoyl-ACP reductase (InhA) was performed to investigate a possible molecular target. mdpi.com The results showed that the active compounds shared common binding interactions with known InhA inhibitors, providing a rationale for their antimycobacterial activity. mdpi.com

Docking in Cancer Research: Molecular docking has also been instrumental in developing pyrazine-2-carboxamide derivatives as anti-cancer agents. In the development of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, docking was used to investigate the binding mode of a potent 3-amino-pyrazine-2-carboxamide derivative within the FGFR2 binding site. acs.org This analysis provided insights into the interactions driving the compound's inhibitory activity. acs.org For a series of benzimidazole–hydroxamate hybrids designed to target both DNA minor groove and histone deacetylase (HDAC), docking studies were part of the design process, leading to compounds with potent antiproliferation activities. acs.org

The table below summarizes findings from a molecular docking study of pyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.

| Compound Class | Target Protein | Key Findings from Docking Analysis |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides rsc.org | Pantothenate Synthetase | The analysis of docked poses revealed that water molecules played a vital role in forming hydrogen bonds. Key interactions were observed with amino acid residues MET-40, HIS-47, and VAL-187 within the active site. rsc.org |

| 3-Benzylaminopyrazine-2-carboxamides mdpi.com | Enoyl-ACP Reductase (InhA) | Active compounds displayed binding interactions that are common to known inhibitors of InhA, suggesting this enzyme as a potential target. This provided a structural basis for the observed antimycobacterial activity. mdpi.com |

| N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govnii.ac.jpoxaborol-6-yl)(hetero)aryl-2-carboxamides mdpi.com | Leucyl-tRNA Synthetase (LeuRS) | Pyrazine-substituted derivatives showed a specific hydrogen bond interaction between the pyrazine nitrogen and the amino acid residue D447, mediated by a water molecule. This interaction was crucial for binding to the mycobacterial LeuRS. mdpi.com |

These examples underscore the critical role of molecular docking in visualizing and understanding ligand-protein interactions, which is fundamental to interpreting SAR data and designing next-generation inhibitors based on the this compound scaffold.

Preclinical and Mechanistic Research Models

In vitro Assay Systems

In vitro assays are fundamental in preclinical research, providing a controlled environment to study the direct effects of a compound on biological entities such as cells, enzymes, and microorganisms.

Whole-Cell Antimycobacterial Assays

Derivatives of pyrazine-2-carboxamide, a class to which 6-ethylpyrazine-2-carboxamide belongs, are widely evaluated for their activity against Mycobacterium species, largely inspired by the first-line tuberculosis drug, pyrazinamide (B1679903). Whole-cell assays measure the minimum inhibitory concentration (MIC) required to inhibit the growth of mycobacterial strains.

N-substituted 3-aminopyrazine-2-carboxamides have been tested against Mycobacterium tuberculosis H37Rv, with activity being dependent on the nature of the substituent on the carboxamide moiety. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed an MIC of 12.5 µg/mL (46 µM). nih.govnih.govmdpi.com Among alkyl derivatives, antimycobacterial activity was found to increase with the length of the carbon side chain. nih.govnih.govmdpi.com

In another study, N-benzyl-3-((benzylamino)pyrazine-2-carboxamides were synthesized and evaluated. The most effective compounds against M. tuberculosis H37Rv were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both exhibiting an MIC of 12.5 µg/mL. mdpi.com Similarly, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) yielded derivatives with significant activity against M. tuberculosis H37Rv, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showing a potent MIC of 6 µM. semanticscholar.org

Hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold have also been investigated. The most active of these, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, inhibited M. tuberculosis, M. kansasii, and M. avium with an MIC of 0.78 µg/mL (2.3 µM). nih.gov

| Compound Derivative | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | 46 | nih.govnih.govmdpi.com |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | 36 | mdpi.com |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | 27 | mdpi.com |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 6 | semanticscholar.org |

| 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 0.78 | 2.3 | nih.gov |

| 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. kansasii | 0.78 | 2.3 | nih.gov |

| 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. avium | 0.78 | 2.3 | nih.gov |

Antibacterial and Antifungal Evaluations

The broader antimicrobial spectrum of pyrazine-2-carboxamide derivatives is assessed against various bacterial and fungal pathogens. N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against fungal strains, particularly Trichophyton interdigitale and Candida albicans. nih.govnih.govmdpi.com

In studies of 3-substituted N-benzylpyrazine-2-carboxamides, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was the most active antibacterial agent, showing an MIC of 7.81 µM against Staphylococcus aureus and 15.62 µM against Staphylococcus epidermidis. mdpi.com Other derivatives, such as 3-benzylaminopyrazine-2-carboxamides, displayed moderate activity against Enterococcus faecalis and S. aureus, but no activity was detected against the fungal strains tested in that particular study. semanticscholar.org

| Compound Derivative | Microorganism | Activity Type | MIC (µM) | Reference |

|---|---|---|---|---|

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | Antibacterial | 7.81 | mdpi.com |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | Antibacterial | 15.62 | mdpi.com |

| 3-Amino-N-aryl/alkyl pyrazine-2-carboxamides | Trichophyton interdigitale | Antifungal | - | nih.govnih.govmdpi.com |

| 3-Amino-N-aryl/alkyl pyrazine-2-carboxamides | Candida albicans | Antifungal | - | nih.govnih.govmdpi.com |

Cell-Based Assays for Anticancer Activity (e.g., MOLM-13, HepG2, various cancer cell lines)

A significant area of research for this class of compounds is oncology. A novel series of this compound derivatives has been developed as potential therapeutics for acute myeloid leukemia (AML). nih.gov In these studies, the human AML cell line MOLM-13, which harbors an FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, is a key model. One derivative, designated compound 25h, showed enhanced anti-proliferation activity against MOLM-13 cells compared to existing single-agent therapies. nih.gov

Cytotoxicity in non-target cells is a critical parameter. The human liver cancer cell line HepG2 is commonly used for this assessment. Several pyrazine-2-carboxamide derivatives have been evaluated for cytotoxicity against HepG2 cells. For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, despite its potent antimycobacterial activity, showed low cytotoxicity in the HepG2 cell line, with an IC50 value greater than 250 µM. semanticscholar.orgresearcher.life Similarly, the most active N-benzyl-3-((benzylamino)pyrazine-2-carboxamides showed no significant toxicity in HepG2 cells. mdpi.com In another series, only one out of four tested 3-aminopyrazine-2-carboxamide (B1665363) derivatives exerted moderate cytotoxicity (IC50 = 41.4 µM), while the others were largely non-toxic. nih.govmdpi.com

| Compound Derivative | Cell Line | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Compound 25h (a this compound derivative) | MOLM-13 (AML) | Anti-proliferation | Enhanced activity compared to single agents | nih.gov |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 (Liver Cancer) | Cytotoxicity (IC50) | >250 µM (Low toxicity) | semanticscholar.orgresearcher.life |

| N-Benzyl-3-((benzylamino)pyrazine-2-carboxamides | HepG2 (Liver Cancer) | Cytotoxicity | No significant toxicity detected | mdpi.com |

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 (Liver Cancer) | Cytotoxicity (IC50) | 41.4 µM (Moderate toxicity) | nih.govmdpi.com |

Enzyme Inhibition Assays (e.g., FLT3, HDAC, FGFR, ALK)

To understand the mechanism of action, particularly for anticancer activity, specific enzyme inhibition assays are crucial. Research has identified that this compound derivatives can function as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylase (HDAC). nih.gov This dual inhibition is a promising therapeutic strategy for AML with FLT3 mutations. One specific derivative, compound 25h, demonstrated superior inhibitory activity against both FLT3 and HDAC enzymes. nih.gov

While direct data on this compound inhibiting Fibroblast Growth Factor Receptor (FGFR) is not prominent, the broader pyrazine-2-carboxamide scaffold is known to be a core structure in various kinase inhibitors, suggesting potential for such activity. The pyrazine-2-carboxamide structure has also been explored in the context of anaplastic lymphoma kinase (ALK) inhibitors, another important target in cancer therapy.

| Compound Class/Derivative | Enzyme Target | Finding | Relevance | Reference |

|---|---|---|---|---|

| This compound derivative (Compound 25h) | FLT3 | Potent dual inhibitor | Acute Myeloid Leukemia (AML) | nih.gov |

| This compound derivative (Compound 25h) | HDAC | Potent dual inhibitor | Acute Myeloid Leukemia (AML) | nih.gov |

| Pyrazine-2-carboxamide derivatives | ALK | Scaffold for inhibitors | Cancer Therapy | - |

Photosynthetic Electron Transport Studies in Isolated Chloroplasts

Certain pyrazine-2-carboxamide derivatives have been investigated for their herbicidal properties by studying their effect on photosynthesis. These assays typically measure the inhibition of photosynthetic electron transport (PET) in chloroplasts isolated from spinach (Spinacia oleracea L.). mdpi.comsemanticscholar.orgnih.govsciforum.netresearchgate.net The inhibitory activity is often expressed as an IC50 value, the concentration of the compound that causes a 50% inhibition of PET.

For N-phenylpyrazine-2-carboxamides, the activity is dependent on the lipophilicity and electronic properties of substituents on the molecule. mdpi.comsemanticscholar.orgnih.govsciforum.net For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as an effective PET inhibitor with an IC50 value of 43.0 µmol/L. mdpi.comsemanticscholar.org These studies suggest that the site of action for many of these compounds is on the acceptor side of photosystem II (PS II). researchgate.net

| Compound Derivative | Assay System | Activity | IC50 (µmol/L) | Reference |

|---|---|---|---|---|

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | PET Inhibition | 43.0 | mdpi.comsemanticscholar.org |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts | PET Inhibition | 51.0 | nih.gov |

In vivo Efficacy Models

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and behavior in a complex living organism. For the this compound derivatives targeting AML, a MOLM-13 xenograft model in mice is utilized. nih.gov In this model, human MOLM-13 cells are implanted into immunocompromised mice, leading to tumor formation. The study found that a lead this compound derivative (compound 25h) demonstrated superior anti-tumor efficacy in the MOLM-13 xenograft model when compared to combination therapy with single-target agents. nih.govplos.org This indicates a significant therapeutic advantage in a living system.

Xenograft Mouse Models for Antitumor Evaluation

A notable derivative, compound 25h, which is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and histone deacetylase (HDAC), has demonstrated significant antitumor effects in a xenograft model of AML. nih.gov In this preclinical model, human MOLM-13 leukemia cells, which harbor an FLT3 mutation, were implanted in mice. The study revealed that compound 25h exhibited superior anti-tumor efficacy compared to a combination of the FLT3 inhibitor gilteritinib (B612023) and the HDAC inhibitor vorinostat. nih.gov

The heightened antitumor activity of compound 25h was linked to its potent regulation of intracellular signaling pathways, such as the phosphorylation of ERK. nih.gov This suggests that derivatives of this compound can be engineered to target multiple pathways involved in cancer progression, leading to enhanced therapeutic outcomes.

Table 1: Antitumor Activity of this compound Derivative (Compound 25h) in MOLM-13 Xenograft Model

| Compound | Cancer Cell Line | Mouse Model | Key Findings | Citation |

| Compound 25h | MOLM-13 (Acute Myeloid Leukemia) | Xenograft | Superior anti-tumor efficacy compared to combination therapy (gilteritinib + vorinostat). | nih.gov |

Note: This table is interactive. You can sort and filter the data.

Derivatives of pyrazine-2-carboxamide have also been investigated as inhibitors of echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK), a key therapeutic target in a subset of NSCLC. nii.ac.jp In a study evaluating these derivatives, compound 12a demonstrated dose-dependent antitumor activity and induced tumor regression in mice xenografted with NCI-H2228 human NSCLC cells, which endogenously express EML4-ALK. nii.ac.jp

Another derivative, compound 37c, showed even more potent antitumor activity, causing 62% tumor regression in a 3T3 xenograft model expressing EML4-ALK, whereas compound 12a resulted in 81% tumor growth inhibition under the same conditions. nii.ac.jp These findings underscore the potential of the pyrazine-2-carboxamide core structure in developing effective treatments for solid tumors like NSCLC.

Table 2: Antitumor Activity of Pyrazine-2-carboxamide Derivatives in NSCLC Xenograft Models

| Compound | Cancer Cell Line | Mouse Model | Antitumor Activity | Citation |

| Compound 12a | NCI-H2228 (NSCLC) | Xenograft | Dose-dependent antitumor activity, tumor regression. | nii.ac.jp |

| Compound 12a | 3T3 (expressing EML4-ALK) | Xenograft | 81% tumor growth inhibition. | nii.ac.jp |

| Compound 37c | 3T3 (expressing EML4-ALK) | Xenograft | 62% tumor regression. | nii.ac.jp |

Note: This table is interactive. You can sort and filter the data.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of novel compounds, offering detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique data points for the structural confirmation of pyrazine-2-carboxamide derivatives.

In the ¹H NMR spectra of various N-substituted pyrazine-2-carboxamides, the protons on the pyrazine (B50134) ring typically appear as distinct signals in the downfield region, generally between δ 8.0 and 9.5 ppm. mdpi.comrsc.org For instance, in N-methylpyrazine-2-carboxamide, the pyrazine protons are observed at δ 9.38 (d, J = 1.4 Hz, 1H), 8.72 (d, J = 2.5 Hz, 1H), and 8.49 (dd, J = 2.3, 1.6 Hz, 1H). rsc.org The amide proton (-NH) usually presents as a broad singlet, with its chemical shift being solvent and concentration-dependent. mdpi.comrsc.org The signals corresponding to the ethyl group in 6-ethylpyrazine-2-carboxamide derivatives would be expected in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the amide group is characteristically found in the range of δ 160-170 ppm. rsc.org The carbon atoms of the pyrazine ring resonate between approximately δ 140 and 150 ppm. rsc.orgrsc.org For example, in N-methylpyrazine-2-carboxamide, the pyrazine carbons appear at δ 147.21, 144.50, 144.28, and 142.55, with the carboxamide carbon at δ 163.60. rsc.org The purity and structure of synthesized pyrazine-2-carboxamide derivatives are routinely confirmed by both ¹H and ¹³C NMR. rsc.org

Table 1: Representative NMR Data for Pyrazine-2-Carboxamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-methylpyrazine-2-carboxamide | 9.38, 8.72, 8.49, 7.82, 3.03 | 163.60, 147.21, 144.50, 144.28, 142.55, 26.15 | rsc.org |

| 3-Chloro-N-methylpyrazine-2-carboxamide | 8.51, 8.46, 7.57, 3.02 | 162.62, 148.14, 145.56, 143.28, 140.52, 26.39 | mdpi.com |

| N-benzyl-3-methylpyrazine-2-carboxamide | 8.58, 8.33, 8.27, 7.39-7.24, 4.63, 3.02 | Not specified | rsc.org |

Note: The chemical shifts are dependent on the solvent and the specific substituents on the pyrazine ring.

Mass Spectrometry (LC-MS, LRMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Low-Resolution Mass Spectrometry (LRMS), and High-Resolution Mass Spectrometry (HRMS) are frequently employed in the study of pyrazine-2-carboxamides.

LC-MS is particularly useful for analyzing the purity of synthesized compounds and for identifying products in a reaction mixture. rsc.orgbldpharm.com It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. scielo.org.mxnih.gov For instance, the HRMS data for N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide showed an observed mass of 328.09677 (M+H⁺), which was in close agreement with the calculated mass of 328.09596. scielo.org.mx This level of accuracy is crucial for confirming the identity of a newly synthesized molecule. LRMS can provide initial confirmation of the molecular weight of a compound. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, IR spectroscopy is instrumental in confirming the presence of key structural features.

The most characteristic absorption bands for pyrazine-2-carboxamides include the N-H stretching vibrations of the amide group, which typically appear in the region of 3200-3400 cm⁻¹. mdpi.commdpi.com The carbonyl (C=O) stretching of the amide is also a prominent feature, usually observed around 1650-1680 cm⁻¹. mdpi.commdpi.com For example, in 3-chloro-N-methylpyrazine-2-carboxamide, the N-H stretch is observed at 3303 cm⁻¹ and the C=O stretch at 1662 cm⁻¹. mdpi.com The positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the pyrazine ring. orientjchem.org

Table 2: Key IR Absorption Bands for Pyrazine-2-Carboxamide Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H Stretch | 3200 - 3400 | mdpi.commdpi.com |

| Carbonyl C=O Stretch | 1650 - 1680 | mdpi.commdpi.com |

| C-H Stretch (Aromatic) | ~3000 - 3100 | nih.gov |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While not as commonly used for diamagnetic molecules like this compound itself, EPR spectroscopy becomes relevant when studying its interactions with paramagnetic species or when investigating radical intermediates.

In the broader context of pyrazine derivatives, EPR spectroscopy has been used to investigate their effects on photosynthetic electron transport chains. researchgate.net For example, studies on N-phenylpyrazine-2-carboxamides have utilized EPR to determine their site of inhibitory action in spinach chloroplasts by observing changes in EPR signals associated with photosystems I and II. researchgate.net

X-ray Diffraction for Complex Structure Determination